1-(1,3-Butadien-2-Yl)-4-Fluorobenzene
Description
1-(1,3-Butadien-2-yl)-4-fluorobenzene (CAS: 405-69-6) is a fluorinated aromatic compound featuring a conjugated dienyl substituent at the benzene ring. Its molecular formula is C₁₀H₉F, with a molecular weight of 148.18 g/mol . The compound is synthesized via Pd-catalyzed cross-coupling reactions involving 4-fluorophenylmagnesium bromide and other intermediates, achieving yields up to 90% under optimized conditions .
Properties
CAS No. |
128233-08-9 |
|---|---|
Molecular Formula |
C10H9F |
Molecular Weight |
148.18 |
IUPAC Name |
1-buta-1,3-dien-2-yl-4-fluorobenzene |
InChI |
InChI=1S/C10H9F/c1-3-8(2)9-4-6-10(11)7-5-9/h3-7H,1-2H2 |
InChI Key |
OFSQPNNECWGYHQ-UHFFFAOYSA-N |
SMILES |
C=CC(=C)C1=CC=C(C=C1)F |
Synonyms |
Benzene, 1-fluoro-4-(1-methylene-2-propenyl)- (9CI) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1,3-Butadien-2-Yl)-4-Fluorobenzene can be synthesized through various methods. One common approach involves the reaction of propargylic esters with vinylazides in the presence of a gold catalyst. This reaction leads to the formation of buta-1,3-dien-2-yl esters, which can then be further functionalized to obtain the desired compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis techniques. The use of organometallic reagents, such as aryllithium or Grignard reagents, is common in these processes. These reagents facilitate the formation of the butadiene moiety and its subsequent attachment to the fluorobenzene ring .
Chemical Reactions Analysis
Types of Reactions: 1-(1,3-Butadien-2-Yl)-4-Fluorobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of saturated derivatives.
Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted benzene derivatives depending on the nucleophile used
Scientific Research Applications
1-(1,3-Butadien-2-Yl)-4-Fluorobenzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecular structures.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 1-(1,3-Butadien-2-Yl)-4-Fluorobenzene involves its ability to participate in various chemical reactions due to the presence of the butadiene group. This group can undergo Diels-Alder reactions, forming cyclohexene derivatives. The fluorobenzene moiety can engage in electrophilic aromatic substitution reactions, allowing for further functionalization. These reactions enable the compound to interact with various molecular targets and pathways, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
1-(Buta-1,2-dien-1-yl)-4-fluorobenzene
- Molecular Formula : C₁₀H₉F (same as target compound).
- Key Difference : Position of double bonds (1,2-dienyl vs. 1,3-dienyl).
- Synthesis : Similar Pd-catalyzed routes but lower reported yields (~80–85%) compared to the target compound’s 90% .
- Reactivity : The 1,2-dienyl structure is less conjugated, reducing stability in Diels-Alder reactions compared to the 1,3-dienyl analogue .
1-Fluoro-4-(1-phenyl-2-(p-tolyl)but-1-en-1-yl)benzene
- Molecular Formula : C₂₃H₂₀F.
- Key Difference : Extended aryl-substituted butenyl chain.
- Synthesis : Requires multi-step Pd-catalyzed coupling with boronic acids, yielding 53% after chromatography .
- Applications : Demonstrated utility in catalytic cycles due to steric bulk from aryl groups .
Saturated Alkyl-Substituted Analogues
1-[(2R)-2-Butanyl]-4-fluorobenzene
- Molecular Formula : C₁₀H₁₃F.
- Key Difference : Saturated sec-butyl group with a stereocenter.
- Physical Properties : Higher molecular weight (152.21 g/mol) and increased hydrophobicity compared to the dienyl analogue .
- Synthesis : Asymmetric alkylation methods, though yields and conditions are unspecified .
Halogenated Derivatives
1-[4-Chloro-1-(4-fluorophenyl)butyl]-4-fluorobenzene
1-(Dibromomethyl)-4-fluorobenzene
- Molecular Formula : C₇H₅Br₂F.
- Key Difference : Dibromomethyl substituent.
- Physical Properties : Lower boiling point (40–50°C at 0.2 Torr) due to volatility .
- Reactivity : Susceptible to nucleophilic substitution, unlike the dienyl compound’s electrophilic diene reactivity .
Ether and Alkoxy Derivatives
1-(3-Bromopropoxy)-4-fluorobenzene
- Molecular Formula : C₉H₁₀BrFO.
- Key Difference : Bromoalkoxy chain.
- Applications : Corrosion inhibition in electrochemical systems .
- Synthesis : Etherification under iron chloride catalysis, yielding ≤53% .
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | Synthesis Yield (%) | Boiling Point (°C) | Applications |
|---|---|---|---|---|---|---|
| This compound | C₁₀H₉F | 148.18 | 1,3-dienyl | 90 | N/A | Organic synthesis |
| 1-(Buta-1,2-dien-1-yl)-4-fluorobenzene | C₁₀H₉F | 148.18 | 1,2-dienyl | 80–85 | N/A | Research intermediate |
| 1-[(2R)-2-Butanyl]-4-fluorobenzene | C₁₀H₁₃F | 152.21 | Saturated sec-butyl | N/A | N/A | Asymmetric synthesis |
| 1-(Dibromomethyl)-4-fluorobenzene | C₇H₅Br₂F | 267.92 | Dibromomethyl | N/A | 40–50 (0.2 Torr) | Halogenation reactions |
| 1-(3-Bromopropoxy)-4-fluorobenzene | C₉H₁₀BrFO | 247.10 | Bromoalkoxy | ≤53 | N/A | Corrosion inhibition |
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